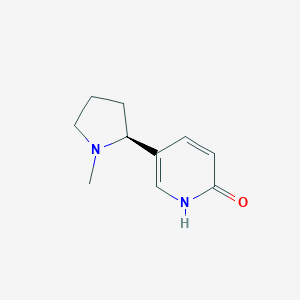

(S)-6-Hydroxynicotine

Description

Properties

IUPAC Name |

5-[(2S)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCOGLZUCICIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331409 | |

| Record name | l-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10516-09-3 | |

| Record name | l-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nicotine Dehydrogenase (NdhAB)-Catalyzed Oxidation

NdhAB, a molybdenum-containing enzyme, initiates the hydroxylation of nicotine at the pyridine ring’s 6-position. In Agrobacterium tumefaciens S33, this enzyme complex converts nicotine to this compound with a turnover number () of 2.0 s⁻¹ and a Michaelis constant () of 0.88 μM under optimal conditions (pH 7.0, 30°C). The reaction proceeds via a two-electron transfer mechanism, with pseudoazurin acting as the natural electron acceptor.

Key Reaction Parameters

| Parameter | Value | Conditions |

|---|---|---|

| (Nicotine) | 0.88 μM | 50 mM phosphate buffer |

| 2.0 s⁻¹ | 30°C, pH 7.0 | |

| Optimal pH | 7.0–7.5 | Sodium phosphate buffer |

| Electron Mediator | Phenazine methosulfate (PMS) | 0.5 mM concentration |

The inclusion of PMS enhances electron transfer efficiency, increasing activity to 16.5 U/mg. Stoichiometric analysis confirms a 1:1 molar ratio between nicotine consumed and this compound produced.

6-Hydroxynicotine Oxidase (Hno)-Mediated Stabilization

Hno catalyzes the oxidation of this compound to 6-hydroxy-N-methylmyosmine, a step critical for preventing downstream degradation. The enzyme exhibits a of 0.067 mM for this compound and operates optimally at pH 9.2 in glycine-NaOH buffer. UV-Vis spectral analysis (λₘₐₓ = 334 nm) and LC-MS data ([M+H]⁺ = 179.1 m/z) validate product formation.

Microbial Fermentation Using Engineered Strains

Agrobacterium tumefaciens S33 as a Biocatalyst

Wild-type A. tumefaciens S33 degrades nicotine via the pyridine pathway, limiting this compound accumulation. Disruption of the hno gene blocks subsequent oxidation steps, enabling 6-hydroxynicotine yields of 98.5% under optimized conditions.

Fermentation Optimization

| Factor | Optimal Value | Impact on Yield |

|---|---|---|

| Cell Density | 1.64 g DCW/L | Maximizes substrate uptake |

| Nicotine Concentration | 2 g/L | Balances toxicity and conversion |

| Temperature | 30°C | Maintains enzyme activity |

| pH | 7.0 | Aligns with NdhAB activity |

Resting cells of the hno-disrupted strain achieve complete nicotine conversion within 12 hours, with a space-time yield of 0.82 g/L/h.

Chemical Synthesis Approaches

Chemical methods for this compound are less developed due to challenges in achieving stereochemical purity. However, preliminary routes involve:

Direct Hydroxylation of Nicotine

Nicotine hydroxylation using strong oxidants (e.g., meta-chloroperbenzoic acid) yields racemic 6-hydroxynicotine. Chiral resolution via HPLC with amylose-based columns achieves >99% enantiomeric excess (ee), but scalability remains limited.

Asymmetric Catalysis

Palladium-catalyzed C–H activation strategies show promise for stereoselective hydroxylation. A recent trial using (S)-Pyrox ligand achieved 78% ee, though yields remain suboptimal (32%).

Purification and Analytical Methods

Chromatographic Separation

This compound is purified via reverse-phase HPLC (C18 column, 5 μm) with a gradient of 10–40% acetonitrile in 0.1% trifluoroacetic acid. Retention time correlates with polarity (5.6 min).

Mass Spectrometry Characterization

High-resolution LC-MS ([M+H]⁺ = 179.1203 m/z) and MS/MS fragmentation (m/z 161.1, 143.0) confirm structural integrity.

Kinetic Analysis

Stopped-flow spectrophotometry reveals a pH-dependent binding mechanism for Hno, with optimal activity at pH 9.2. Substrate protonation states critically influence ratios.

Comparative Evaluation of Methods

| Method | Yield (%) | Stereopurity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Enzymatic (NdhAB) | 95–98 | >99 | Moderate | 120–150 |

| Microbial (S33-Δhno) | 98.5 | >99 | High | 80–100 |

| Chemical Synthesis | 32–45 | 78–99 | Low | 300–500 |

Microbial fermentation using engineered A. tumefaciens S33 emerges as the most cost-effective and scalable approach, while enzymatic methods offer precision for small-scale applications.

Chemical Reactions Analysis

Production of (S)-6-Hydroxynicotinic Acid

(S)-6-Hydroxynicotinic acid can be produced through the enzymatic hydroxylation of nicotinic acid, using microorganisms such as Pseudomonas, Bacillus, or Achromobacter . The process involves two steps:

-

Production of biomass with nicotinic acid hydroxylase activity.

(S)-6-Hydroxynicotine Oxidase Reaction

This compound oxidase (6HLNO) is an enzyme that catalyzes the oxidation of this compound in the presence of water and oxygen . The products of this reaction are 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one and hydrogen peroxide .

This enzyme, a flavoprotein, belongs to the monoamine oxidase (MAO) family and contains non-covalently bound FAD (flavin adenine dinucleotide) . It catalyzes the oxidation of the C2–N bond, forming 6-hydroxy-N-methylmyosmine (L-6-HMM). The resulting amine is unstable and undergoes non-enzymatic hydrolysis to form 6-hydroxypseudooxynicotine (6-HPON) .

Role of NctB Enzyme

The nctB gene encodes a flavin adenine dinucleotide-containing this compound oxidase, which converts this compound into 6-hydroxy-N-methylmyosmine, which then spontaneously hydrolyzes into 6-hydroxypseudooxynicotine .

Reactions and Biological Activity

(S)-6-hydroxynicotinium(1+) is involved in chemical reactions that are often facilitated by strong oxidizing agents or acids, leading to chemical transformations. As an intermediate in nicotine metabolism, it undergoes enzymatic transformations, influencing physiological processes and the pharmacokinetics of nicotine.

Substrate Preference of NctB

This compound is the preferred substrate of NctB in vivo . The kinetic constants of NctB toward this compound and nicotine are shown below :

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| This compound | 0.019 | 7.3 | 379 |

| Nicotine | 2.03 | 0.396 | 0.195 |

The value for nicotine was 106-fold higher than that for 6HN, and the catalytic efficiency for 6HN was 1,943-fold higher than that for nicotine .

Inhibition

The enzymatic activity of NctB is not affected by K+, Na+, Ca2+, Mg2+, or Mn2+, but is partially inhibited by Co2+ or Zn2+. NctB is significantly inhibited (more than 80%) by Ag+, Cu2+, and Hg2+. Incubation of NctB with 1 mM EDTA (ethylenediaminetetraacetic acid) or SDS (sodium dodecyl sulfate) for 1 hour completely inhibits its enzymatic activity .

Scientific Research Applications

Pharmacological Applications

Cognitive Enhancement and Neuroprotection

- Memory Improvement : Research has demonstrated that 6HLN exhibits pro-cognitive effects in models of Alzheimer's disease (AD). In studies involving Aβ 25-35-induced rat models, chronic treatment with 6HLN significantly restored activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in the hippocampus, indicating its potential to ameliorate oxidative stress associated with neurodegeneration .

- Acetylcholinesterase Inhibition : 6HLN has been shown to inhibit acetylcholinesterase (AChE) activity, which could enhance the bioavailability of acetylcholine in the brain, potentially improving cognitive functions . This mechanism is particularly relevant for therapeutic strategies targeting cognitive decline in AD.

Antioxidant Properties

- Oxidative Stress Reduction : Studies indicate that 6HLN possesses superior antioxidant properties compared to nicotine. Its ability to modulate oxidative stress markers suggests potential therapeutic applications in conditions characterized by oxidative damage .

Biotechnological Applications

Biodegradation of Nicotine

- Microbial Metabolism : Certain bacteria, such as Agrobacterium tumefaciens and Shinella sp., utilize 6HLN in their metabolic pathways to degrade nicotine into less harmful compounds. This bioconversion process is essential for bioremediation strategies aimed at detoxifying environments contaminated with nicotine from tobacco waste .

- Enzyme Characterization : The enzyme 6-hydroxynicotine oxidase (NctB) from Shinella sp. has been identified as crucial for the degradation of 6HLN. This enzyme catalyzes the conversion of 6HLN into 6-hydroxy-N-methylmyosmine, facilitating further degradation into non-toxic metabolites .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-6-Hydroxynicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The hydroxyl group enhances its binding affinity and selectivity for certain receptor subtypes, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction can influence various physiological processes, including cognition, mood, and pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-6-Hydroxynornicotine

(S)-6-Hydroxynornicotine lacks the methyl group on the pyrrolidine ring present in (S)-6-Hydroxynicotine. This structural difference significantly impacts enzymatic interactions:

- Kinetic Parameters: The kcat/Km values for both compounds are similar, but this compound exhibits a lower Km (0.019 mM vs. 0.025 mM for (S)-6-Hydroxynornicotine), indicating stronger substrate binding .

- pH Sensitivity: The pKa of the enzyme-bound substrate is ~1.5 units lower for this compound (6.2 vs. 7.7–7.8 for (S)-6-Hydroxynornicotine), attributed to the methyl group stabilizing the protonated form of the substrate .

- Catalytic Efficiency: Mutations in active-site residues (e.g., N166A and Y311F in LHNO) reduce kcat/Km by 100-fold for this compound but only ~50-fold for (S)-6-Hydroxynornicotine, highlighting the methyl group’s role in transition-state stabilization .

Table 1: Kinetic Comparison of this compound and (S)-6-Hydroxynornicotine

| Parameter | This compound | (S)-6-Hydroxynornicotine | Reference |

|---|---|---|---|

| Km (mM) | 0.019 | 0.025 | |

| kcat (s<sup>-1</sup>) | 7.3 | 6.8 | |

| kcat/Km (M<sup>-1</sup>s<sup>-1</sup>) | 384,210 | 272,000 |

Nicotine

Nicotine, the parent compound, lacks the hydroxyl group at the 6-position. This absence drastically reduces its affinity for nicotine-degrading enzymes:

- Substrate Preference : NctB enzyme shows a 100-fold higher catalytic efficiency (kcat/Km) for this compound than for nicotine .

- Structural Basis: The hydroxyl group in this compound forms hydrogen bonds with active-site residues (Asn166 and Tyr311 in LHNO), which are critical for orienting the substrate for hydride transfer .

(S)-4-(1-Methylpyrrolidine-2-yl)Phenol

This analog replaces the pyridine ring with a phenol group. Key differences include:

- Catalytic Activity : The kcat/Km value is ~1,000-fold lower than this compound due to the loss of pyridyl nitrogen interactions with the enzyme .

- Tautomerization: Unlike this compound, which exists predominantly as a pyridinone in solution, this compound cannot adopt a similar tautomeric form, further reducing enzyme compatibility .

Key Research Findings

Enzymatic Specificity: The hydroxyl group at position 6 and pyridinone tautomerization are critical for high-affinity binding to oxidases like LHNO and NctB .

Green Chemistry Applications : Engineered A. tumefaciens S33 achieves 98% molar conversion of nicotine to this compound, enabling sustainable production from tobacco waste .

Safety Profile : Preliminary studies suggest this compound may have lower toxicity than nicotine, though further toxicological data are needed .

Biological Activity

(S)-6-Hydroxynicotine (6HLN) is a metabolite of nicotine that has garnered attention for its potential therapeutic properties, particularly in neuroprotection and cognitive enhancement. This article delves into the biological activities of 6HLN, focusing on its pharmacological effects, mechanisms of action, and implications for treating neurodegenerative diseases such as Alzheimer's disease (AD).

Chemical Structure and Metabolism

6HLN is derived from nicotine through the action of nicotine-dehydrogenase, which catalyzes its hydroxylation. It is characterized by a hydroxyl group that enhances its antioxidant properties compared to nicotine. The metabolic pathway of 6HLN involves conversion to 6-hydroxy-N-methylmyosmine and subsequently to 6-hydroxypseudooxynicotine through enzymatic and non-enzymatic processes .

Neuroprotective Properties

Research indicates that 6HLN exhibits significant neuroprotective effects. In a study involving an Alzheimer’s disease model induced by Aβ 25-35 peptide, chronic administration of 6HLN improved memory performance in rats. The compound was shown to reverse memory deficits and oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

Antioxidant Activity

The antioxidant capabilities of 6HLN are superior to those of nicotine. Studies have demonstrated that 6HLN significantly reduces oxidative stress markers in various animal models. For instance, it restored SOD and CAT activities in the hippocampus of Aβ-treated rats, highlighting its potential as a protective agent against oxidative damage .

Effects on Acetylcholinesterase Activity

6HLN has been found to inhibit acetylcholinesterase (AChE) activity, which can enhance acetylcholine availability in synaptic clefts. This mechanism is particularly relevant for cognitive functions and may contribute to the improvement of memory deficits observed in AD models .

Interaction with Nicotinic Acetylcholine Receptors

6HLN binds to nicotinic acetylcholine receptors (nAChRs), specifically the α7 and α4β2 subtypes, with an affinity comparable to or greater than that of nicotine. This interaction is crucial for its cognitive-enhancing effects, as nAChRs play a significant role in neurotransmission related to learning and memory .

Gene Expression Modulation

Chronic treatment with 6HLN has been shown to positively modulate the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). Increased BDNF levels are associated with enhanced neuronal survival and growth, further supporting the compound's neuroprotective profile .

Case Studies and Experimental Findings

| Study | Model | Key Findings |

|---|---|---|

| Hritcu et al. (2020) | Aβ 25-35 rat model | Chronic administration of 6HLN improved memory performance; increased SOD and CAT activities; decreased MDA levels. |

| Aguiar et al. (2020) | SCOP-treated zebrafish | Demonstrated anti-AChE activity; improved cognitive function indicators. |

| PMC7465470 | Various rat models | Showed significant reduction in oxidative stress markers; enhanced BDNF expression following treatment with 6HLN. |

Q & A

Q. What is the metabolic role of (S)-6-hydroxynicotine in microbial nicotine degradation pathways?

this compound is a key intermediate in the aerobic degradation of nicotine by bacteria such as Arthrobacter nicotinovorans and Agrobacterium tumefaciens. It is produced via hydroxylation of (S)-nicotine by nicotine dehydrogenase (EC 1.5.99.4), a metalloprotein requiring FMN . Subsequent oxidation by this compound oxidase (EC 1.5.3.5), a flavoprotein, converts it into 6-hydroxy-N-methylmyosmine, which is further processed into succinate and pyruvate . Methodologically, pathway elucidation involves gene knockout studies (e.g., disrupting nctB encoding the oxidase) coupled with metabolite profiling via GC-MS or HPLC .

Q. How can this compound be detected and quantified in microbial cultures?

Detection typically employs UV spectroscopy (λ~260 nm) and mass spectrometry (m/z 179 for protonated molecular ion). For real-time monitoring, genetically engineered bacterial strains expressing GFP under the control of 6-hydroxynicotine-responsive promoters (e.g., hdnoR repression release) enable fluorescence-based tracking . Quantification requires calibration curves using purified this compound standards, with extraction protocols optimized via dichloromethane partitioning (76.8% recovery) .

Advanced Research Questions

Q. How do pH and solvent isotope effects influence the kinetic mechanism of this compound oxidase (LHNO)?

LHNO exhibits pH-dependent activity due to ionization states of active-site residues. For this compound, steady-state kinetics at pH 8.0 show a kcat of 12.5 s<sup>−1</sup> and Km of 0.24 mM . Acidic pKa values (~6.5) in the kcat/Km profile suggest protonation of a catalytic base critical for substrate binding. Solvent deuterium isotope effects (SDIE >2) indicate rate-limiting steps involving proton transfer during flavin reduction . Methodologically, pH profiles are generated using buffered assays (e.g., Tris-HCl, phosphate) with varying D2O concentrations .

Q. What structural features of LHNO determine its stereospecificity for this compound?

X-ray crystallography (PDB: 3k7m) reveals LHNO’s FAD-binding domain and a substrate-binding pocket with chiral selectivity. Key residues (e.g., Tyr398, His293) form hydrogen bonds to the (S)-enantiomer’s hydroxyl group, while steric clashes exclude the (R)-form . Mutagenesis studies (e.g., Tyr398Ala) reduce catalytic efficiency (kcat/Km by 90%), confirming the role of these residues in substrate recognition . Homology modeling against EC 1.5.3.5 (R-specific oxidase) highlights divergent active-site geometries .

Q. How can metabolic engineering optimize this compound accumulation for functional studies?

Disruption of 6Hlno (encoding 6-hydroxynicotine oxidase) in Agrobacterium tumefaciens S33 blocks downstream degradation, enabling 98% molar conversion of nicotine to this compound . Optimal conditions (30°C, pH 7.0, glucose/ammonium medium) are determined via fed-batch bioreactor trials, with dry cell weight normalized to specific catalytic rates (1.01 g·h<sup>−1</sup>·g<sup>−1</sup>) . Post-fermentation, extraction with dichloromethane and NMR validation (δH 8.2 ppm for pyridine protons) ensure purity .

Experimental Design & Data Analysis

Q. What statistical methods are suitable for analyzing kinetic data of this compound oxidase?

Non-linear regression of initial velocity (v0) vs. substrate concentration fits the Michaelis-Menten equation. For bisubstrate reactions (e.g., O2 as co-substrate), global fitting to a Ping-Pong mechanism is validated via Hanes-Woolf plots . Error analysis requires triplicate assays with standard deviation <5%. Advanced studies use stopped-flow spectroscopy to resolve pre-steady-state kinetics, with data deconvolved using software like KinTek Explorer .

Q. How can contradictions in reported enzymatic parameters for LHNO be resolved?

Discrepancies in Km (0.24–0.5 mM) arise from assay conditions (e.g., buffer ionic strength, temperature). Standardization using IUBMB protocols (25°C, 50 mM Tris-HCl) and internal controls (e.g., commercial LDH activity kits) improves reproducibility . Meta-analyses should account for enzyme purity (SDS-PAGE ≥95%) and FAD occupancy (A450/A280 >0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.